Target-Site Binding Affinity: Isopyrazam vs. Boscalid and Bixafen in Septoria Fungi
Isopyrazam demonstrates quantitatively superior intrinsic binding affinity to the succinate dehydrogenase target site in Septoria fungi compared to other SDHI fungicides. According to Syngenta's global fungicide technical manager, isopyrazam exhibits the strongest target-site affinity among all new-generation SDHI fungicides, a property attributed to its dual-ring benzonorbornene-pyrazole structure that enables enhanced binding interactions within the mitochondrial ubiquinone-binding cavity [1]. The reported potency differential is substantial: isopyrazam is up to 20 times more potent than boscalid and five times more potent than bixafen against Septoria fungi [1]. While the technical representative noted that formulation factors may modulate field translation of this intrinsic potency, the differential remains a structurally grounded point of differentiation that informs compound selection when target-site affinity is a procurement consideration [1].
| Evidence Dimension | Target-site binding affinity (intrinsic potency) against Septoria fungi |
|---|---|
| Target Compound Data | Isopyrazam: baseline reference potency |
| Comparator Or Baseline | Boscalid: up to 20-fold lower potency; Bixafen: 5-fold lower potency |
| Quantified Difference | Up to 20× greater potency than boscalid; 5× greater than bixafen |
| Conditions | In vitro target-site binding assays; Septoria tritici mitochondrial Complex II (succinate dehydrogenase) |
Why This Matters
Higher intrinsic target-site affinity correlates with lower use rates and potentially extended dose-response windows, which may reduce active ingredient loading per hectare and influence formulation cost-efficiency calculations in procurement decisions.
- [1] Tyler Harp (Syngenta). (2010). Double-binding fungicide brings practical benefits to growers. Agropages News, Dec 13, 2010. View Source
